N-quinazolin-4-ylisoleucine
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Overview
Description
N-quinazolin-4-ylisoleucine is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives, including N-quinazolin-4-ylisoleucine, typically involves the use of metal catalysts. One common method is the copper-catalyzed synthesis, which involves the reaction of 2-halobenzamides with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes . Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
Industrial production of quinazoline derivatives often employs large-scale batch reactors and continuous flow systems. These methods allow for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of phase-transfer catalysis and ultrasound-promoted reactions are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-quinazolin-4-ylisoleucine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used under anhydrous conditions.
Substitution: Halogens and nucleophiles are commonly used under various conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinazoline N-oxides, while reduction can lead to the formation of quinazoline amines .
Scientific Research Applications
N-quinazolin-4-ylisoleucine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-quinazolin-4-ylisoleucine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the death of bacterial cells . In cancer cells, it can induce apoptosis by targeting specific signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
N-quinazolin-4-ylisoleucine is unique compared to other quinazoline derivatives due to its specific structure and functional groups. Similar compounds include:
Quinazolin-4-ylalanine: Similar in structure but with an alanine side chain instead of isoleucine.
Quinazolin-4-ylvaline: Similar in structure but with a valine side chain instead of isoleucine.
Quinazolin-4-ylleucine: Similar in structure but with a leucine side chain instead of isoleucine.
These compounds share similar biological activities but may differ in their potency and specificity due to differences in their side chains .
Properties
IUPAC Name |
3-methyl-2-(quinazolin-4-ylamino)pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-3-9(2)12(14(18)19)17-13-10-6-4-5-7-11(10)15-8-16-13/h4-9,12H,3H2,1-2H3,(H,18,19)(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVOHIWIBWLVIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC1=NC=NC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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